molecular formula C6H4N2S2 B13871331 2-(1,3-Thiazol-5-yl)-1,3-thiazole

2-(1,3-Thiazol-5-yl)-1,3-thiazole

Cat. No.: B13871331
M. Wt: 168.2 g/mol
InChI Key: RCRCBRYGLVPFHP-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)-1,3-thiazole is a heterocyclic compound that features two thiazole rings Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)-1,3-thiazole typically involves the formation of thiazole rings through cyclization reactions. One common method is the reaction of α-haloketones with thiourea, which forms the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

2-(1,3-Thiazol-5-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid
  • 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol

Uniqueness

2-(1,3-Thiazol-5-yl)-1,3-thiazole is unique due to its dual thiazole rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C6H4N2S2/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H

InChI Key

RCRCBRYGLVPFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CN=CS2

Origin of Product

United States

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